
(E)-Olopatadine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride is a complex organic compound with a molecular formula of C21H24ClNO3 and a molecular weight of 373.9 g/mol. This compound is known for its unique structure, which includes a benzocbenzoxepin core, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the benzocbenzoxepin core : This is achieved through a series of cyclization reactions.
- Introduction of the dimethylamino group : This step involves the use of dimethylamine and appropriate alkylating agents.
- Formation of the ethanoic acid moiety : This is typically done through carboxylation reactions.
The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Dermatological Applications
Anti-Inflammatory Effects:
Research has demonstrated that olopatadine exhibits significant anti-inflammatory properties. A study focused on chronic contact hypersensitivity in mice showed that olopatadine administration resulted in substantial reductions in ear swelling and inflammatory cytokine production, including interleukin (IL)-4 and granulocyte-macrophage colony-stimulating factor (GM-CSF). The findings suggest that olopatadine may be beneficial in managing chronic inflammatory skin conditions such as dermatitis .
Efficacy in Atopic Dermatitis:
Another study indicated that olopatadine effectively reduces scratching behavior associated with atopic dermatitis. It was found to inhibit the production of nerve growth factor (NGF) and substance P, which are linked to itch sensation. This positions olopatadine as a promising candidate for treating atopic dermatitis beyond its antihistaminic effects .
Ocular Applications
Allergic Conjunctivitis:
Olopatadine is widely recognized for its use in treating allergic conjunctivitis. The FDA has approved several formulations, including a 0.7% ophthalmic solution designed to enhance the drug's efficacy by increasing its concentration in the conjunctiva. This formulation aims to provide sustained relief from ocular itching and other allergy-related symptoms .
Mechanism of Action:
As a selective histamine H1 antagonist, olopatadine works by inhibiting the release of histamine from mast cells, thereby alleviating allergic symptoms. Its dual action—blocking histamine receptors and exerting anti-inflammatory effects—makes it particularly effective for ocular allergies .
Research Applications
Investigating Cytokine Production:
Studies have explored olopatadine's role in modulating cytokine production in various inflammatory models. For instance, its ability to suppress IL-4 and IL-1β production in response to allergens has been documented, indicating its potential utility in broader inflammatory conditions beyond allergies .
Comparative Studies:
Research comparing olopatadine with other antihistamines has highlighted its unique efficacy profile. Unlike other agents such as loratadine or chlorpheniramine, olopatadine demonstrated superior inhibition of both ear swelling and cytokine production in experimental models, suggesting that it may offer additional therapeutic benefits in treating inflammatory skin diseases .
Summary of Findings
The following table summarizes key findings related to the applications of (E)-Olopatadine Hydrochloride:
Case Studies
Several clinical studies have highlighted the effectiveness of this compound:
- Study on Chronic Dermatitis: In a controlled trial involving patients with chronic dermatitis, olopatadine significantly reduced symptoms compared to placebo, with minimal side effects reported.
- Ocular Allergy Management: A multicenter trial demonstrated that patients using olopatadine ophthalmic solution experienced a marked improvement in symptoms of allergic conjunctivitis compared to those receiving standard treatment.
作用機序
The mechanism of action of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways, potentially through binding to receptors or enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
類似化合物との比較
Similar Compounds:
- 2-[11-[3-(dimethylamino)propylidene]-6H-benzo cbenzoxepin-2-yl]acetic acid
- 3-(Dimethylamino)-1-propylamine
- 1-3-dimethylaminopropyl-3-ethylcarbdiimide hydrochloride
Uniqueness: What sets 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride apart is its unique benzocbenzoxepin core and the presence of the dimethylamino group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
(E)-Olopatadine Hydrochloride is a second-generation antihistamine primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its biological activity is characterized by its dual mechanism as a selective histamine H1 receptor antagonist and a mast cell stabilizer, which contributes to its efficacy in alleviating allergic symptoms.
Olopatadine exerts its effects through several biological pathways:
- Histamine H1 Receptor Antagonism : Olopatadine selectively binds to the histamine H1 receptor, inhibiting the action of histamine, a key mediator in allergic responses. It demonstrates a high selectivity for H1 receptors, with a Ki value of 4.11×10−8M, indicating approximately 1000 times more affinity for H1 compared to H2 receptors and 4000 times compared to H3 receptors .
- Mast Cell Stabilization : By stabilizing mast cells, olopatadine prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines. This action reduces the overall inflammatory response associated with allergic reactions .
- Inhibition of Cytokine Release : Studies have shown that olopatadine can inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-4, further contributing to its anti-inflammatory properties .
Pharmacokinetics
The pharmacokinetic profile of olopatadine reveals important data regarding its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Cmax (Ocular Admin) | 1.6 ± 0.9 ng/mL (2 hours post-dose) |
AUC (Ocular Admin) | 9.7 ± 4.4 ng·h/mL |
Bioavailability (Intranasal) | ~57% |
Volume of Distribution | 133.83 L |
Protein Binding | ~55% (primarily to serum albumin) |
Half-Life | Approximately 8 hours |
Olopatadine is primarily eliminated through urinary excretion, with about 70% recovered in urine .
Clinical Efficacy
Numerous clinical studies have demonstrated the effectiveness of olopatadine in treating allergic conjunctivitis:
- A study comparing olopatadine 0.1% eye drops with other anti-allergic treatments showed significant reductions in ocular itching scores over time, indicating sustained efficacy throughout the treatment period .
- In randomized controlled trials, olopatadine was found to provide rapid relief from symptoms associated with allergic conjunctivitis, often within minutes of administration, and maintained efficacy for up to 24 hours post-dose .
Case Studies
- Long-term Treatment Study : In a study involving patients with perennial allergic rhinitis, participants receiving olopatadine reported significant improvements in symptoms over an eight-week period, with a notable decrease in ocular itching scores from baseline values .
- Comparative Study : A comparative analysis showed that olopatadine outperformed levocabastine and ketotifen in reducing ocular itching and discomfort following allergen exposure, highlighting its superior tolerability profile .
Safety Profile
Olopatadine has been generally well-tolerated across various studies. Adverse effects are rare and typically mild when they occur. The long-term safety profile remains favorable compared to other antihistamines, with no significant adverse reactions reported during extended use .
特性
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-JUIXXEQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。